Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate

Description

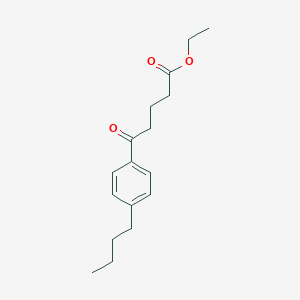

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-butylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-7-14-10-12-15(13-11-14)16(18)8-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRKUZWCAZJINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577548 | |

| Record name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-13-9 | |

| Record name | Ethyl 5-(4-butylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Keto Esters in Advanced Organic Synthesis

Keto-esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group. This dual functionality makes them exceptionally versatile building blocks, or synthons, in organic chemistry. The reactivity at several sites within the molecule—including the carbonyl of the ketone, the carbonyl of the ester, and the carbon atoms alpha to these groups—allows for a wide array of chemical transformations.

Compounds like β-keto esters are particularly notable for their utility in forming carbon-carbon bonds through reactions such as the Claisen condensation. More broadly, keto-esters are pivotal intermediates in the synthesis of complex natural products, pharmaceuticals, and functional materials. researchgate.net The γ-keto ester subclass, to which Ethyl 5-(4-n-butylphenyl)-5-oxovalerate belongs, is instrumental in synthesizing various heterocyclic compounds and serves as precursors for γ-diketones and other valuable molecules. organic-chemistry.orgresearchgate.net Modern synthetic methods, including gold-catalyzed hydration of alkynoates and photoredox-catalyzed reactions, have further expanded the accessibility and application of this important class of compounds. organic-chemistry.orgorganic-chemistry.orgnih.gov

Structural Analysis and Classification Within the Oxo Valerate Family

Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate is a derivative of valeric acid (pentanoic acid). Its systematic name precisely describes its structure: an ethyl ester of a five-carbon chain where the fifth carbon (the γ-carbon relative to the ester carbonyl) is an oxo (ketone) group and is also attached to a 4-n-butylphenyl substituent.

The key structural features are:

A Valerate (B167501) Backbone: A five-carbon chain forming the core of the molecule.

An Ethyl Ester Group: Located at one end of the carbon chain (C1).

A γ-Keto Group: A ketone functionality at the C5 position.

An Aromatic Substituent: A phenyl ring with a normal-butyl group at the para-position, attached to the C5 carbonyl.

This compound belongs to the family of γ-aryl-γ-keto esters. Its properties are defined by the interplay of the flexible alkyl chain, the polar ester and ketone groups, and the rigid, nonpolar aromatic ring.

| Identifier | Value |

|---|---|

| CAS Number | 138247-13-9 |

| Molecular Formula | C17H24O3 |

| Molecular Weight | 276.37 g/mol |

Historical Development and Evolution of Synthetic Methodologies for Analogous Compounds

The synthesis of aryl ketones, a key structural feature of the target molecule, has been a cornerstone of organic chemistry for nearly 150 years. The foundational method for creating such compounds is the Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877. wikipedia.orgnih.gov This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640), typically using a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.org

The synthesis of a compound like Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate or its corresponding carboxylic acid can be envisioned through a Friedel-Crafts acylation of butylbenzene (B1677000) with an appropriate derivative of glutaric acid, such as glutaric anhydride or its mono-acyl chloride. The Friedel-Crafts acylation offers a direct and powerful method for forming the crucial aryl-ketone bond. rsc.org

Over the decades, while the fundamental principle of the Friedel-Crafts reaction has remained, significant evolution has occurred. The reaction conditions have been refined to improve yields and selectivity and to reduce the environmental impact. Modern iterations may use milder catalysts, including various metal salts or Brønsted acids, and can sometimes be performed under solvent-free conditions or with catalytic amounts of the Lewis acid, particularly when the aromatic ring is activated. wikipedia.orgorganic-chemistry.org The development of alternative routes to γ-keto esters, such as the conjugate addition to α,β-unsaturated esters or the hydration of alkynes, represents the continuous drive for milder, more efficient, and atom-economical synthetic strategies. organic-chemistry.orgnih.gov

Current Research Significance and Emerging Academic Relevance of Ethyl 5 4 N Butylphenyl 5 Oxovalerate

Strategies for Carbon-Carbon Bond Formation in Keto-Ester Synthesis

The formation of the carbon backbone of keto-esters is the cornerstone of their synthesis. This typically involves creating a new carbon-carbon bond that strategically places the ketone and ester functionalities at the desired positions.

Claisen-Type Condensation Reactions and Variants

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. jove.comwikipedia.org The reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-keto ester. organic-chemistry.orgmasterorganicchemistry.com The classic mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.comwikipedia.org

While the standard Claisen condensation produces β-keto esters, variations of this reaction can be adapted for more complex structures. A "crossed" Claisen condensation, which involves two different esters, can be synthetically useful, particularly if one of the esters lacks enolizable α-hydrogens, thereby preventing self-condensation and leading to a single primary product. organic-chemistry.org For the synthesis of δ-keto esters like this compound, a direct Claisen condensation is not applicable. However, the principles of enolate chemistry are central to alternative pathways that build the required carbon chain incrementally. More advanced methods, such as the titanium-mediated crossed-Claisen condensation between esters and acid chlorides, have expanded the scope of this reaction for preparing a variety of β-keto esters, showcasing the potential for modern variants to overcome the limitations of the classic reaction. acs.org

Michael Addition Reactions for Carbon Chain Elongation

The Michael reaction, a type of conjugate addition, is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org The reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. jove.comlibretexts.org This method is particularly effective for synthesizing 1,5-dicarbonyl compounds, which is the structural motif present in this compound.

In a potential synthesis, a stable enolate derived from a 1,3-dicarbonyl compound, such as a β-keto ester, can act as the Michael donor. libretexts.org The reaction proceeds via the formation of an enolate in the presence of a base, which then attacks the electrophilic β-carbon of an α,β-unsaturated system. jove.com For constructing the target molecule, the enolate of a suitable precursor could be added to an α,β-unsaturated ketone or ester. For instance, the enolate of an ethyl malonate derivative could add to an unsaturated ketone like 1-(4-n-butylphenyl)prop-2-en-1-one. Subsequent hydrolysis and decarboxylation would yield the desired δ-keto ester skeleton. The versatility of the Michael reaction allows for a wide range of donors and acceptors, making it a key strategy for carbon chain elongation in the synthesis of complex molecules. libretexts.org

Acylation and Alkylation Reactions at Specific Sites

Friedel-Crafts acylation is a premier method for attaching an acyl group to an aromatic ring and represents a highly effective route for synthesizing aryl ketones. khanacademy.orglibretexts.org This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgquora.com

A direct and efficient synthesis of the core structure of the target molecule can be achieved by the Friedel-Crafts acylation of n-butylbenzene. The acylating agent would be a derivative of a five-carbon dicarboxylic acid, such as glutaric anhydride or ethyl 5-chloro-5-oxopentanoate. This reaction would form the C-C bond between the aromatic ring and the carbonyl carbon, directly establishing the 5-(4-n-butylphenyl)-5-oxo moiety. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, ensuring the formation of a specific product. khanacademy.orglibretexts.org Furthermore, the acyl group is deactivating, which prevents polyacylation of the aromatic ring. quora.com Subsequent esterification of the resulting carboxylic acid would yield the final product, this compound.

| Reaction Type | Reactants | Key Features | Relevance to Target Synthesis |

| Friedel-Crafts Acylation | n-Butylbenzene + Glutaric Anhydride/Ethyl Glutaryl Chloride | Lewis acid catalyst (e.g., AlCl₃); No carbocation rearrangement; Avoids polyacylation. khanacademy.orgquora.com | Direct formation of the 5-(4-n-butylphenyl)-5-oxovaleric acid/ester backbone. |

| Friedel-Crafts Alkylation | Benzene (B151609) + Butyl Halide | Prone to carbocation rearrangement and polyalkylation. libretexts.org | Less controlled method for introducing the butyl group compared to acylation-reduction sequences. |

Functional Group Interconversions and Strategic Modifications

Once the carbon skeleton is assembled, functional group interconversions are often necessary to arrive at the final target molecule or to create structurally related analogues.

Esterification and Transesterification Reactions

Esterification is a fundamental reaction for producing esters from carboxylic acids and alcohols. If the synthetic route, such as a Friedel-Crafts acylation with glutaric anhydride, yields the carboxylic acid 5-(4-n-Butylphenyl)-5-oxovaleric acid, a subsequent esterification step is required. The most common method is the Fischer esterification, where the carboxylic acid is heated with an excess of the desired alcohol (in this case, ethanol) in the presence of an acid catalyst.

Enzymatic esterification methods have also gained prominence, utilizing lipases as biocatalysts. medcraveonline.com These reactions can offer high selectivity and proceed under milder conditions compared to chemical methods. Transesterification is another relevant process, particularly for creating analogues. This involves reacting an existing ester with a different alcohol to exchange the alkoxy group. For example, this compound could be converted to other alkyl esters by heating it with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid or base catalyst. researchgate.net

Ketone Group Modifications and Reductions

The ketone functionality in this compound is a key site for strategic modifications to produce a variety of analogues, most notably hydroxy-esters. The reduction of the ketone to a secondary alcohol is a common transformation.

A significant challenge in this process is achieving chemoselectivity—reducing the ketone without affecting the ester group. Certain reagents are particularly suited for this task. For instance, ammonia (B1221849) borane (B79455) in water has been shown to selectively reduce α- and β-keto esters to their corresponding hydroxyl esters, while stronger reducing agents like sodium borohydride (B1222165) might reduce both carbonyl groups. rsc.org For β-keto esters, treatment of their enolates with aluminum hydride can also achieve chemoselective reduction of the ester group to a β-keto-alcohol. jst.go.jp

Furthermore, the reduction can be performed enantioselectively to produce a specific stereoisomer of the alcohol. This is often accomplished using chiral catalysts or enzymes. wikipedia.org For example, dehydrogenases from various microorganisms have been successfully used for the asymmetric reduction of a broad range of ketones and β-keto esters to yield enantiopure secondary alcohols. nih.gov

| Reducing Agent/Method | Substrate Type | Product | Selectivity |

| Ammonia Borane (in water) | α- and β-Keto Esters | Hydroxy-Ester | Chemoselective for the ketone group. rsc.org |

| Aluminum Hydride (on enolate) | β-Keto Esters | β-Keto-Alcohol | Chemoselective for the ester group. jst.go.jp |

| (S)-1-phenylethanol dehydrogenase | Aromatic Ketones, β-Keto Esters | (S)- or (R)-Alcohols | High enantioselectivity. nih.gov |

| Catalytic Transfer Hydrogenation | Aryl Ketones | Chiral Alcohols | Enantioselective with chiral ligands. wikipedia.org |

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, providing pathways that are more efficient and selective than traditional stoichiometric reactions. For a molecule like this compound, catalytic methods can streamline the assembly of its aryl ketone and ester functionalities.

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling and C-H activation/arylation reactions are powerful tools for synthesizing aryl ketones. mdpi.com The direct C-H arylation of aliphatic ketones at the γ-position represents a highly atom-economical approach to structures like this compound. acs.org

This strategy involves the activation of a typically inert C(sp³)–H bond at the γ-position of a ketone or ester precursor and its subsequent coupling with an aryl halide or equivalent. thieme-connect.com The use of specialized ligands and transient directing groups can facilitate this challenging transformation, guiding the metal catalyst to the desired position and enabling the reaction. acs.org For instance, a Pd(II)-catalyzed process could theoretically couple an n-butylphenyl source with a linear ester chain by activating a remote C-H bond, offering a direct and efficient route to the target molecule. acs.orgthieme-connect.com

Recent advances have demonstrated the feasibility of such reactions on various ketone and ester substrates, providing a blueprint for application to this specific target. researchgate.netacs.org The general mechanism often involves the formation of a palladacycle intermediate, which controls the regioselectivity of the C-H activation step before the final C-C bond is formed through reductive elimination. mdpi.com

Table 1: Overview of Palladium-Catalyzed C-H Functionalization Reactions for Ketone and Ester Synthesis

| Reaction Type | Catalyst System | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| γ-C(sp³)–H Arylation of Ketones | Pd(II) / Amino Acid Ligand (TDG) | Uses a transient directing group (TDG) to achieve remote C-H activation. | Direct synthesis of γ-aryl ketones from aliphatic ketone precursors. | acs.org |

| γ-C–H Arylation of Unsaturated Carbonyls | Palladium Catalyst | Installs an aryl group at the less reactive γ-site of unsaturated esters or ketones. | Synthesis of γ-aryl carbonyl compounds from unsaturated starting materials. | thieme-connect.com |

| C–H Acylation of Arenes | Pd(II) / Oxidant | Forms diaryl ketones by coupling arenes with acyl sources via C-H activation. | Construction of the aryl ketone moiety from an arene and an acyl equivalent. | mdpi.com |

| Ketone Synthesis from Aldehydes | Palladium / Picolinamide Ligand | Couples aryl halides with aldehydes via C-H activation of the aldehyde. | Alternative route to the aryl ketone structure. | acs.org |

Organocatalysis offers a metal-free alternative for the synthesis of γ-keto esters and their analogues. These reactions are catalyzed by small organic molecules and often proceed under mild conditions. For example, enantioselective Mannich reactions or Michael additions catalyzed by chiral amines or squaramides can be used to construct the carbon backbone of γ-keto esters with high stereocontrol. researchgate.netnih.gov These methods are particularly powerful for creating chiral analogues by establishing stereocenters at the α- or γ-positions of the carbonyl compound. researchgate.netacs.org

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. For the synthesis of γ-keto ester analogues, enzymes such as ketoreductases, alcohol dehydrogenases, and ene-reductases are highly valuable. georgiasouthern.eduresearchgate.net While often employed for reductions, these enzymes can provide access to chiral building blocks that are precursors to the target structures. For instance, the asymmetric bioreduction of α,β-unsaturated γ-keto esters using ene-reductases can produce saturated γ-oxo esters with excellent stereoselectivity. rsc.org This approach is a cornerstone of both stereoselective synthesis and green chemistry.

Table 2: Biocatalytic Approaches to γ-Oxo Esters and Related Chiral Molecules

| Enzyme Class | Transformation | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Ene-Reductases (e.g., from Old Yellow Enzyme family) | Stereoselective reduction of C=C bond | α,β-Unsaturated γ-keto esters | High conversion and excellent stereoselectivity. | rsc.org |

| Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of C=O bond | γ-Keto esters | Provides access to optically active γ-hydroxy esters, precursors to chiral lactones. | bohrium.comdntb.gov.ua |

| Ketoreductases (KREDs) | Stereoselective reduction of C=O bond | Prochiral γ-keto nitriles/esters | Enables synthesis of asymmetric γ-hydroxy compounds. | georgiasouthern.eduresearchgate.net |

| Baker's Yeast (Saccharomyces cerevisiae) | Reduction of C=O bond | Keto esters (e.g., ethyl levulinate) | Inexpensive, whole-cell biocatalyst for green reductions. | sphinxsai.com |

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

Creating chiral analogues of this compound requires precise control over the formation of stereocenters. Both biocatalytic and organocatalytic methods are at the forefront of this field.

A prominent strategy involves the asymmetric reduction of the prochiral ketone in a γ-keto ester to produce a chiral γ-hydroxy ester. This transformation can be achieved with remarkable efficiency and enantioselectivity using alcohol dehydrogenases (ADHs) from various microbial sources. bohrium.comdntb.gov.ua The resulting optically active γ-hydroxy esters can then be cyclized to form valuable enantiomerically pure γ-aryl-γ-butyrolactones. bohrium.com

Alternatively, stereocenters can be introduced during the C-C bond-forming process. Organocatalytic methods have been developed for the enantioselective synthesis of α-stereogenic γ-keto esters. researchgate.netnih.gov These reactions often employ an umpolung strategy, where a Michael addition reaction using an acyl anion equivalent generates the desired product with high optical purity. nih.govamazonaws.com Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids also provides a dynamic kinetic resolution pathway to chiral multicyclic γ-lactones with excellent diastereoselectivity and enantioselectivity. rsc.org

Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry guide the development of more sustainable chemical processes by minimizing waste, reducing energy consumption, and using safer chemicals. rjpn.orgnih.gov The synthesis of this compound can be designed and optimized with these principles in mind.

Catalysis over Stoichiometric Reagents (Principle 9): The catalytic approaches discussed in section 2.3 are inherently greener than classical stoichiometric reactions (e.g., Friedel-Crafts acylation), which generate significant waste. Catalysts are used in small amounts and can often be recycled, improving atom economy and reducing the process mass intensity (PMI). nih.govgreenchemistry-toolkit.org

Use of Safer Solvents (Principle 5): A major contributor to the environmental impact of chemical synthesis is solvent usage. skpharmteco.com Process optimization should focus on replacing hazardous solvents with greener alternatives. For instance, replacing chlorinated solvents or polar aprotic solvents like DMF with options such as ethyl acetate (B1210297), 2-methyl-THF, or even water can dramatically improve the environmental profile of a synthesis. skpharmteco.comunibo.it

Biocatalysis for Sustainability: Biocatalytic methods are a prime example of green chemistry in action. They utilize renewable enzymes that operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thus reducing energy consumption and avoiding harsh reagents. rsc.orgsphinxsai.com

Process Optimization and Atom Economy (Principle 2): Advanced synthetic routes like C-H activation are designed to maximize atom economy by incorporating most of the atoms from the reactants into the final product. greenchemistry-toolkit.org Optimizing reaction conditions to increase yield and reduce byproducts is a critical aspect of green process design, and specialized tools can be used to model and predict greener reaction conditions before experimentation. nih.gov

Table 3: Application of Green Chemistry Principles to γ-Keto Ester Synthesis

| Green Chemistry Principle | Application in Synthetic Design | Example/Benefit |

|---|---|---|

| 1. Prevention | Choosing synthetic routes that minimize byproduct formation. | Direct C-H arylation avoids pre-functionalization steps, reducing waste. |

| 2. Atom Economy | Employing addition reactions where all reactant atoms are incorporated into the product. | Michael addition reactions to construct the carbon skeleton. |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous solvents with benign alternatives. | Using water or ethyl acetate instead of chlorinated solvents. skpharmteco.com |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic and many organocatalytic reactions proceed under mild conditions. |

| 9. Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Palladium-catalysis, organocatalysis, and biocatalysis all improve efficiency and reduce waste. |

Elucidation of Reaction Pathways and Intermediate Species

Chemical transformations of this compound can proceed through several pathways, primarily targeting the carbonyl group of the ketone or the ester functionality. Two of the most significant transformations are the reduction of the ketone and the hydrolysis of the ester.

Ketone Reduction: A common and effective method for the reduction of aryl-alkyl ketones is the Clemmensen reduction, which converts the carbonyl group into a methylene (B1212753) group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. byjus.comorgoreview.comannamalaiuniversity.ac.in The reaction pathway for the Clemmensen reduction is complex and not fully understood, with two primary proposed mechanisms: the carbanionic mechanism and the carbenoid mechanism. byjus.comorgoreview.com

Carbanionic Mechanism: This pathway suggests that the zinc directly attacks the protonated carbonyl carbon, leading to the formation of organozinc intermediates. Subsequent protonation and further reduction steps eventually lead to the deoxygenated product.

Carbenoid Mechanism: This mechanism proposes a radical process occurring on the surface of the zinc. byjus.com It involves the formation of zinc carbenoids as key intermediates. Alcohols are not considered intermediates in this pathway, as subjecting the corresponding alcohols to the same reaction conditions does not yield the alkane product. byjus.com

Ester Hydrolysis: The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by either acid or base. wikipedia.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction and is essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The mechanism involves several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking water molecule to one of the oxygen atoms.

Elimination of an alcohol molecule (ethanol) to regenerate the carbonyl group.

Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org

| Reaction Pathway | Key Intermediates |

| Clemmensen Reduction (Ketone) | Protonated carbonyl, Organozinc intermediates, Zinc carbenoids |

| Acid-Catalyzed Hydrolysis (Ester) | Protonated ester, Tetrahedral intermediate |

Characterization of Transition States and Energy Profiles

The energetic landscape of a reaction, including its transition states and intermediates, dictates its feasibility and rate.

For the Clemmensen reduction , the heterogeneous nature of the reaction makes the direct characterization of transition states challenging. byjus.com However, it is understood that the reaction proceeds through a series of high-energy intermediates on the zinc surface. The energy profile would feature multiple peaks corresponding to the transition states for the formation of the organozinc intermediates and the cleavage of the carbon-oxygen bond.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies provide quantitative data on reaction rates and help identify the rate-determining step.

The kinetics of the Clemmensen reduction are complex due to its heterogeneous nature. The reaction rate is influenced by the surface area of the zinc amalgam, the concentrations of the substrate and the acid. byjus.com The exact rate-determining step is not definitively established but is likely one of the steps involving the initial interaction of the ketone with the zinc surface or the cleavage of a C-O bond in an intermediate.

For acid-catalyzed ester hydrolysis , the reaction typically follows second-order kinetics, being first-order with respect to both the ester and the acid catalyst. internationaljournalssrg.org The rate of reaction can be expressed by the following rate law:

Rate = k[Ester][H⁺]

The rate-determining step is generally the nucleophilic attack of water on the protonated ester, leading to the formation of the tetrahedral intermediate. bham.ac.uk This step is slow and has the highest activation energy. youtube.com

Thermodynamic Analysis of Reaction Equilibria

Thermodynamic analysis helps in understanding the position of equilibrium and the spontaneity of a reaction.

The Clemmensen reduction is a thermodynamically favorable process, with the formation of the stable alkane product driving the reaction to completion. The reaction is essentially irreversible under the reaction conditions. masterorganicchemistry.com

In contrast, acid-catalyzed ester hydrolysis is a reversible equilibrium process. chemguide.co.uklibretexts.org The position of the equilibrium is governed by the relative concentrations of the ester, water, carboxylic acid, and alcohol. According to Le Châtelier's principle, using a large excess of water can shift the equilibrium towards the products. wikipedia.org The thermodynamics of the starting β-keto ester are also influenced by keto-enol tautomerism, where the equilibrium typically favors the keto form for simple ketones and esters. coe.eduacs.org

| Reaction | Thermodynamics | Equilibrium |

| Clemmensen Reduction | Favorable, Exergonic | Irreversible |

| Acid-Catalyzed Hydrolysis | Near equilibrium | Reversible |

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

The choice of catalysts and reaction conditions can significantly influence the reaction pathway and the final products.

For the reduction of the ketone , the strongly acidic conditions of the Clemmensen reduction are suitable for substrates that are stable in acid. orgoreview.comorganic-chemistry.org For acid-sensitive substrates, the Wolff-Kishner reduction, which is carried out under strongly basic conditions, provides an alternative pathway to the same alkane product. orgoreview.comvedantu.com The catalyst in the Clemmensen reduction is the zinc amalgam, which provides a reactive surface for the reduction to occur. byjus.comannamalaiuniversity.ac.in

In ester hydrolysis , the reaction can be catalyzed by either acid or base. While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis (saponification) is irreversible. wikipedia.orgwikipedia.org This is because under basic conditions, the carboxylic acid product is deprotonated to form a carboxylate salt, which is unreactive towards nucleophilic attack by the departing alkoxide. masterorganicchemistry.com The choice between acidic and basic conditions can therefore be used to control the reversibility of the reaction. Temperature also plays a crucial role; increasing the temperature generally increases the rate of hydrolysis. researchgate.net

Structural Modifications of the 4-n-Butylphenyl Moiety

The 4-n-butylphenyl moiety serves as a primary site for structural modification to modulate the electronic and steric properties of the parent molecule. The principal synthetic route to access these analogues is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds to aromatic rings. organic-chemistry.orgchemistryjournals.net In this context, a substituted n-butylbenzene is treated with a derivative of glutaric acid, such as glutaric anhydride or ethyl 5-chloro-5-oxopentanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically proceeds with high regioselectivity, favoring acylation at the para position relative to the n-butyl group due to steric hindrance. cerritos.edu

Introduction of Halogen and Pseudohalogen Substituents

The introduction of halogens (F, Cl, Br, I) or pseudohalogens (CN, SCN) onto the aromatic ring can significantly alter the molecule's lipophilicity and electronic character. The synthesis of these derivatives is achieved by employing the corresponding halogen- or pseudohalogen-substituted n-butylbenzene as the starting material in a Friedel-Crafts acylation reaction. For example, reacting 1-bromo-4-butylbenzene (B1268048) with glutaric anhydride and AlCl₃, followed by esterification, would yield the desired bromo-substituted analogue.

Table 1: Synthesis of Halogenated and Pseudohalogenated Derivatives

| Aromatic Substrate | Acylating Agent | Resulting Moiety | Primary Synthetic Method |

|---|---|---|---|

| 1-Bromo-4-n-butylbenzene | Glutaric Anhydride | 5-(2-Bromo-4-n-butylphenyl) | Friedel-Crafts Acylation |

| 1-Chloro-4-n-butylbenzene | Glutaric Anhydride | 5-(2-Chloro-4-n-butylphenyl) | Friedel-Crafts Acylation |

| 1-Fluoro-4-n-butylbenzene | Ethyl 5-chloro-5-oxopentanoate | 5-(2-Fluoro-4-n-butylphenyl) | Friedel-Crafts Acylation |

| 4-n-Butylbenzonitrile | Glutaric Anhydride | 5-(2-Cyano-4-n-butylphenyl) | Friedel-Crafts Acylation |

Varied Alkyl and Alkoxy Substitutions

Modifying the aromatic ring with additional alkyl or alkoxy groups can influence the compound's steric profile and hydrophobicity. The synthesis of these analogues follows the established Friedel-Crafts acylation pathway, starting with appropriately substituted aromatic precursors. For instance, the acylation of 1,4-dibutylbenzene (B74798) or 1-butyl-4-methoxybenzene provides a direct route to these derivatives. The synthesis of alkoxy-substituted aromatic compounds is a well-established field, providing numerous methods for preparing the necessary precursors. nih.govresearchgate.net

Table 2: Synthesis of Alkyl and Alkoxy-Substituted Derivatives

| Aromatic Substrate | Acylating Agent | Resulting Moiety | Primary Synthetic Method |

|---|---|---|---|

| 1,4-Di-n-butylbenzene | Glutaric Anhydride | 5-(2,5-Di-n-butylphenyl) | Friedel-Crafts Acylation |

| 1-n-Butyl-4-methylbenzene | Glutaric Anhydride | 5-(4-n-Butyl-2-methylphenyl) | Friedel-Crafts Acylation |

| 1-n-Butyl-4-methoxybenzene | Ethyl 5-chloro-5-oxopentanoate | 5-(4-n-Butyl-2-methoxyphenyl) | Friedel-Crafts Acylation |

| 1-n-Butyl-4-ethoxybenzene | Glutaric Anhydride | 5-(4-n-Butyl-2-ethoxyphenyl) | Friedel-Crafts Acylation |

Incorporation of Heteroaryl Groups

Replacing the 4-n-butylphenyl moiety with a heteroaromatic ring system introduces atoms other than carbon into the aromatic structure, which can impart unique chemical properties and potential for hydrogen bonding. Electron-rich heterocycles such as furan, thiophene (B33073), and pyrrole (B145914) are particularly susceptible to electrophilic substitution and can be acylated under Friedel-Crafts or similar acidic conditions. nih.govresearchgate.net The synthesis of these analogues involves the acylation of a substituted heterocycle, such as 2-n-butylthiophene, with a glutaric acid derivative.

Table 3: Synthesis of Heteroaryl Analogues

| Heteroaryl Substrate | Acylating Agent | Resulting Analogue Core Structure | Primary Synthetic Method |

|---|---|---|---|

| 2-n-Butylthiophene | Glutaric Anhydride | Ethyl 5-(5-n-butylthiophen-2-yl)-5-oxovalerate | Friedel-Crafts Acylation |

| 2-n-Butylfuran | Glutaric Anhydride | Ethyl 5-(5-n-butylfuran-2-yl)-5-oxovalerate | Friedel-Crafts Acylation |

| 1-Methyl-2-n-butylpyrrole | Ethyl 5-chloro-5-oxopentanoate | Ethyl 5-(1-methyl-5-n-butyl-1H-pyrrol-2-yl)-5-oxovalerate | Friedel-Crafts Acylation |

Alterations of the Ester Moiety (e.g., Methyl, Propyl, Branched Esters)

The ethyl ester of the parent compound can be readily converted into other esters, such as methyl, propyl, or more complex branched esters, through standard chemical procedures. These modifications can affect the compound's solubility, metabolic stability, and reactivity. The most common methods are direct esterification of the corresponding carboxylic acid (5-(4-n-Butylphenyl)-5-oxovaleric acid) or transesterification of the parent ethyl ester. masterorganicchemistry.com

Transesterification is often carried out by reacting the ethyl ester with an excess of the desired alcohol (e.g., methanol, propanol) under either acidic or basic catalysis. researchgate.net Using the alcohol as the solvent helps to drive the equilibrium toward the desired product. Direct esterification involves reacting the carboxylic acid with the alcohol in the presence of a strong acid catalyst, such as sulfuric acid, or by using coupling agents.

Table 4: Synthesis of Various Esters of 5-(4-n-Butylphenyl)-5-oxovaleric Acid

| Reactant 1 | Reactant 2 (Alcohol) | Product | Method |

|---|---|---|---|

| This compound | Methanol | Mthis compound | Transesterification |

| This compound | n-Propanol | n-Propyl 5-(4-n-Butylphenyl)-5-oxovalerate | Transesterification |

| 5-(4-n-Butylphenyl)-5-oxovaleric acid | Isopropanol | Isopropyl 5-(4-n-Butylphenyl)-5-oxovalerate | Direct Esterification |

| 5-(4-n-Butylphenyl)-5-oxovaleric acid | tert-Butanol | tert-Butyl 5-(4-n-Butylphenyl)-5-oxovalerate | Direct Esterification |

Homologation and Dehomologation of the Valerate Carbon Chain

Altering the length of the five-carbon valerate chain provides another avenue for structural diversification. Homologation involves lengthening the chain, typically by one carbon atom, while dehomologation involves shortening it.

Homologation: A one-carbon homologation would convert the 5-oxovalerate structure into a 6-oxohexanoate (B1234620) derivative. A classic method for this transformation is the Arndt-Eistert synthesis, which proceeds via a carboxylic acid intermediate. The 5-(4-n-butylphenyl)-5-oxovaleric acid would first be converted to its acid chloride, then reacted with diazomethane (B1218177) to form a diazoketone, which rearranges in the presence of a silver catalyst and an alcohol to yield the homologated ester. More modern, safer methods for carboxylic acid homologation have also been developed. nih.govorganic-chemistry.orgnih.gov The synthesis of related 6-aryl-4-oxohexanoic acids has been described, demonstrating the feasibility of constructing such structures. researchgate.netnih.gov

Dehomologation: Shortening the carbon chain is generally a more complex process. A classical approach is the Barbier-Wieland degradation, which involves multiple steps to cleave a single carbon atom from a carboxylic acid chain. This process would convert the valerate derivative into a 4-oxobutanoate (B1241810) analogue. Given the multi-step nature of these degradations, they are often less synthetically efficient than building shorter chains from different starting materials.

Cyclization Reactions and Annulation Strategies to Form Novel Ring Systems

The γ-ketoester functionality is a versatile precursor for the synthesis of various heterocyclic ring systems through cyclization and annulation reactions. These transformations typically involve the reaction of the ketone carbonyl group and the carbon alpha to the ester.

One of the most well-known applications of γ-dicarbonyl compounds is the Paal-Knorr synthesis, which provides a direct route to five-membered heterocycles.

Furan Synthesis: Treatment of the γ-ketoester with a dehydrating acid catalyst (e.g., P₂O₅, H₂SO₄) promotes intramolecular cyclization and dehydration to form a substituted furan.

Pyrrole Synthesis: Reaction with ammonia or a primary amine yields N-substituted pyrroles.

Thiophene Synthesis: Reaction with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), leads to the formation of a thiophene ring.

Furthermore, intramolecular condensation reactions can be employed. For example, a base-catalyzed intramolecular aldol-type condensation could potentially lead to the formation of cyclopentenone derivatives, although this is more common with δ-ketoesters. Biocatalytic methods using transaminases can convert γ-keto esters into optically active γ-lactams (pyrrolidin-2-ones) through a cascade process of amination followed by spontaneous intramolecular cyclization. uniovi.es

Table 5: Potential Cyclization Reactions to Form Novel Ring Systems

| Reaction Type | Key Reagents | Resulting Ring System |

|---|---|---|

| Paal-Knorr Furan Synthesis | P₂O₅ or H₂SO₄ | Furan |

| Paal-Knorr Pyrrole Synthesis | NH₃ or R-NH₂ | Pyrrole |

| Paal-Knorr Thiophene Synthesis | P₄S₁₀ or Lawesson's Reagent | Thiophene |

| Reductive Amination/Lactamization | Transaminase, Amine Donor | γ-Lactam (Pyrrolidin-2-one) |

Synthesis of Pyrazole (B372694) Derivatives

The direct synthesis of pyrazole derivatives from this compound requires its conversion into a 1,3-dicarbonyl compound, a necessary precursor for the classical pyrazole synthesis. A strategic approach involves a crossed Claisen condensation reaction.

A plausible synthetic route commences with the crossed Claisen condensation of this compound with an ester that lacks α-hydrogens, such as ethyl formate, in the presence of a strong base like sodium ethoxide. chemistrysteps.comuwindsor.calibretexts.org In this reaction, the enolate of the γ-ketoester acts as the nucleophile, attacking the carbonyl carbon of ethyl formate. This reaction is designed to be efficient as only one of the reacting esters can form an enolate, thus minimizing self-condensation products. chemistrysteps.comlibretexts.org The resulting intermediate is a β-keto-γ-formyl ester.

This 1,3-dicarbonyl intermediate can then be treated with hydrazine (B178648) hydrate (B1144303). The reaction proceeds through a condensation reaction, where the two carbonyl groups of the β-keto-γ-formyl ester react with the two nitrogen atoms of hydrazine to form the pyrazole ring, with the elimination of water molecules. This cyclization reaction is a well-established method for the synthesis of pyrazoles.

Table 1: Proposed Reaction Scheme for the Synthesis of a Pyrazole Derivative

| Step | Reactants | Reagents | Product |

| 1 | This compound, Ethyl formate | Sodium ethoxide | Ethyl 2-formyl-5-(4-n-butylphenyl)-5-oxovalerate |

| 2 | Ethyl 2-formyl-5-(4-n-butylphenyl)-5-oxovalerate | Hydrazine hydrate | Ethyl 4-(2-(4-n-butylphenyl)-2-oxoethyl)-1H-pyrazole-3-carboxylate |

Formation of Other Heterocyclic Structures

The reactivity of the γ-ketoester functionality in this compound also allows for the synthesis of various other heterocyclic systems, most notably six-membered rings such as pyridazinones.

The reaction of γ-ketoacids or their ester derivatives with hydrazine hydrate is a common and effective method for the synthesis of 6-substituted-4,5-dihydro-3(2H)-pyridazinones. researchgate.netraco.cat In the case of this compound, a direct cyclocondensation with hydrazine hydrate is anticipated to yield 6-(4-n-butylphenyl)-4,5-dihydro-3(2H)-pyridazinone. researchgate.netnih.gov

The mechanism of this reaction involves the initial formation of a hydrazone with the keto group, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone on the ester carbonyl. This results in the formation of the six-membered dihydropyridazinone ring with the elimination of ethanol.

Table 2: Synthesis of a Dihydropyridazinone Derivative

| Reactant | Reagent | Product |

| This compound | Hydrazine hydrate | 6-(4-n-butylphenyl)-4,5-dihydro-3(2H)-pyridazinone |

This synthetic transformation is a reliable method for accessing this class of heterocyclic compounds, which are of interest in medicinal chemistry. nih.gov

Advanced Spectroscopic Analysis and Structural Elucidation of Ethyl 5 4 N Butylphenyl 5 Oxovalerate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 5-(4-n-butylphenyl)-5-oxovalerate, a combination of one-dimensional and two-dimensional NMR techniques is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the butylphenyl group, the aliphatic protons of the butyl and valerate (B167501) chains, and the ethyl ester group.

The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their proximity to the electron-withdrawing ketone group. The protons of the n-butyl group would present as a series of multiplets in the upfield region, with the terminal methyl group appearing as a triplet. The methylene (B1212753) protons of the valerate chain would show characteristic triplet or multiplet patterns based on their coupling with adjacent protons. The ethyl ester group would be identified by a quartet for the methylene protons and a triplet for the terminal methyl protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to C=O) | ~7.9 | Doublet | ~8.0 |

| Aromatic (meta to C=O) | ~7.3 | Doublet | ~8.0 |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.1 |

| -COCH₂- | ~3.0 | Triplet | ~7.0 |

| Ar-CH₂- | ~2.7 | Triplet | ~7.5 |

| -CH₂COO- | ~2.4 | Triplet | ~7.0 |

| -COCH₂CH₂- | ~2.0 | Multiplet | - |

| Ar-CH₂CH₂- | ~1.6 | Multiplet | - |

| Ar-CH₂CH₂CH₂- | ~1.3 | Multiplet | - |

| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 |

| Ar-CH₂CH₂CH₂CH₃ | ~0.9 | Triplet | ~7.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the ketone and the ester would appear at the most downfield chemical shifts (typically δ 170-200 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region. The aliphatic carbons of the butyl, valerate, and ethyl groups would be found in the upfield region (δ 10-60 ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | ~199 |

| Ester C=O | ~173 |

| Aromatic C (quaternary, attached to C=O) | ~135 |

| Aromatic C (quaternary, attached to butyl) | ~145 |

| Aromatic CH (ortho to C=O) | ~128 |

| Aromatic CH (meta to C=O) | ~129 |

| -OCH₂CH₃ | ~61 |

| -COCH₂- | ~38 |

| Ar-CH₂- | ~35 |

| -CH₂COO- | ~33 |

| Ar-CH₂CH₂- | ~31 |

| -COCH₂CH₂- | ~20 |

| Ar-CH₂CH₂CH₂- | ~22 |

| -OCH₂CH₃ | ~14 |

| Ar-CH₂CH₂CH₂CH₃ | ~14 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons in the n-butyl chain, the valerate chain, and the ethyl group. For instance, the triplet of the terminal methyl group of the butyl chain would show a cross-peak with the adjacent methylene protons. Similarly, the aromatic doublets would show a correlation with each other, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon signal in the ¹³C NMR spectrum would be linked to the signal of its attached proton(s) in the ¹H NMR spectrum. This allows for the unambiguous assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). HMBC is crucial for piecing together the molecular fragments. For example, the aromatic protons ortho to the carbonyl group would show a correlation to the ketone carbonyl carbon. The methylene protons adjacent to the ester oxygen would show a correlation to the ester carbonyl carbon. These long-range correlations confirm the connectivity between the butylphenyl ketone moiety and the ethyl valerate chain.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₇H₂₄O₃), the calculated exact mass is 276.1725. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Predicted HRMS Data for this compound:

| Ion Formula | Calculated m/z | Ion Type |

| [C₁₇H₂₄O₃ + H]⁺ | 277.1804 | Protonated Molecule |

| [C₁₇H₂₄O₃ + Na]⁺ | 299.1623 | Sodiated Adduct |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺.

The fragmentation pattern in ESI-MS/MS (tandem mass spectrometry) can provide valuable structural information. Common fragmentation pathways for this molecule would involve the cleavage of the ester and ketone functionalities. Key predicted fragments would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, and alpha-cleavage adjacent to the ketone, leading to the formation of the 4-n-butylbenzoyl cation.

Predicted ESI-MS/MS Fragmentation for [C₁₇H₂₄O₃ + H]⁺:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

| 277.1804 | 231.1593 | 46.0211 (C₂H₅OH) | Loss of ethanol |

| 277.1804 | 161.1017 | 116.0787 (C₆H₁₂O₂) | 4-n-butylbenzoyl cation |

| 277.1804 | 133.0653 | 144.1151 (C₇H₁₂O₃) | 4-n-butylphenyl cation |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule and providing a unique "molecular fingerprint." By probing the vibrational modes of chemical bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy offer detailed insights into the molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The resulting spectrum is a plot of absorbance versus wavenumber, revealing characteristic peaks corresponding to specific functional groups. For this compound, the FTIR spectrum is dominated by the stretching vibrations of its two carbonyl groups (ketone and ester) and the various C-H and C-C bonds within its aliphatic and aromatic moieties.

The presence of a para-substituted aromatic ring, a ketone, and an ester functional group gives rise to a series of predictable and identifiable absorption bands. The conjugation of the ketone's carbonyl group with the phenyl ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. libretexts.orgpressbooks.pub Similarly, the ester carbonyl will exhibit a characteristic high-frequency stretching band.

Key Predicted FTIR Spectral Features of this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3050-3020 | Aromatic C-H Stretch | Phenyl Ring | Medium to Weak |

| ~2960-2850 | Aliphatic C-H Stretch (asymmetric & symmetric) | n-Butyl & Ethyl groups | Strong |

| ~1735 | C=O Stretch | Ethyl Ester | Strong |

| ~1685 | C=O Stretch (conjugated) | Phenyl Ketone | Strong |

| ~1600, ~1580 | C=C Stretch | Phenyl Ring | Medium to Weak |

| ~1465 | CH₂ Scissoring | Alkyl Chains | Medium |

| ~1375 | CH₃ Bending | Ethyl & n-Butyl groups | Medium |

| ~1250-1000 | C-O Stretch | Ester | Strong |

| ~840-810 | C-H Out-of-Plane Bending | para-Disubstituted Phenyl | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. This makes it particularly useful for analyzing the carbon-carbon bonds within the aromatic ring and the alkyl side chain of this compound.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal modes of the alkyl chains. The carbonyl stretches are also observable in Raman spectra, though typically with lower intensity than in FTIR. The combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule. unl.edubruker.com

Predicted Key Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~3060 | Aromatic C-H Stretch | Phenyl Ring | Medium |

| ~2930, ~2870 | Aliphatic C-H Stretch | n-Butyl & Ethyl groups | Strong |

| ~1735, ~1685 | C=O Stretches | Ester and Ketone | Weak to Medium |

| ~1605 | Aromatic Ring Breathing | Phenyl Ring | Strong |

| ~1450 | CH₂/CH₃ Deformation | Alkyl Chains | Medium |

| ~1000 | Aromatic Ring Breathing | Phenyl Ring | Medium |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule, which are directly related to its electronic structure and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. The primary chromophore in this compound is the 4-n-butylphenyl ketone moiety. The presence of the carbonyl group conjugated with the benzene ring results in characteristic electronic transitions.

Two main absorption bands are expected for this type of chromophore: a strong absorption band at a shorter wavelength corresponding to a π → π* transition and a weaker absorption band at a longer wavelength resulting from an n → π* transition. libretexts.orgresearchgate.net The alkyl substituent (n-butyl group) on the phenyl ring is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted acetophenone.

Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent like hexane):

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~250-260 | High (~10,000-15,000) | Phenyl Ketone (Conjugated System) |

| n → π | ~310-320 | Low (~50-100) | Carbonyl Group |

Integrated Spectroscopic Data Analysis and Chemometric Approaches for Complex Mixtures

While the individual spectroscopic techniques provide a wealth of structural information, a truly comprehensive understanding is achieved through the integration of data from multiple sources. numberanalytics.comyoutube.com For the structural elucidation of a pure sample of this compound, the combined data from FTIR, Raman, and UV-Vis spectroscopy, alongside Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be used to confirm the molecular formula, identify all functional groups and their connectivity, and thus definitively establish the structure.

In the context of analyzing complex mixtures containing this compound and its derivatives or impurities, chemometric methods become indispensable. sci-hub.se Chemometrics utilizes multivariate statistics to extract meaningful information from large and complex datasets, such as those generated by spectroscopic analyses of mixtures.

Techniques like Principal Component Analysis (PCA) can be employed to reduce the dimensionality of the spectral data and identify patterns or clusters corresponding to different components in the mixture. rsc.org For quantitative analysis, methods such as Partial Least Squares (PLS) regression can be used to build calibration models that correlate the spectral data with the concentrations of the individual components, including this compound. This is particularly valuable in quality control and process monitoring applications where rapid and non-destructive analysis of complex samples is required. The unique spectral fingerprints obtained from FTIR and Raman spectroscopy are especially well-suited for such multivariate analysis. sci-hub.se

Computational Chemistry and Theoretical Modeling of Ethyl 5 4 N Butylphenyl 5 Oxovalerate

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These calculations offer a detailed view of the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic structure of molecules. espublisher.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational efficiency. espublisher.com For Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry and ground state electronic properties. nih.govresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Ketone) | 1.215 | |

| C=O (Ester) | 1.210 | |

| C-O (Ester) | 1.345 | |

| C-C (Aromatic Ring) | 1.390 - 1.405 | |

| Bond Angles (°) | ||

| C-C-C (Aliphatic Chain) | 112.5 | |

| O=C-C (Ketone) | 121.0 | |

| O=C-O (Ester) | 123.0 | |

| Dihedral Angles (°) | ||

| C-C-C-C (Butyl Chain) | -178.5 | |

| Phenyl Ring - Ketone C=O | 35.0 |

Furthermore, DFT is used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. espublisher.comnih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich n-butylphenyl group, while the LUMO would likely be centered on the electron-withdrawing keto-ester moiety.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap | 4.27 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.98 |

Ab Initio and Semi-Empirical Methodologies for Electronic Correlations

While DFT is widely used, ab initio and semi-empirical methods offer alternative approaches for studying electronic structures. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. They provide a fundamental understanding of electronic correlations but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster. This speed allows for the study of larger molecular systems or more extensive conformational sampling. These methods are particularly useful for preliminary analyses before employing more rigorous and computationally expensive techniques like DFT or ab initio calculations.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra, providing a direct link between the molecular structure and its spectroscopic signatures.

Theoretical Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized molecular geometry obtained through DFT. nih.gov By computing the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of chemical bonds. nih.gov

Comparing the calculated vibrational frequencies with experimental IR and Raman spectra allows for a detailed assignment of the observed spectral bands to specific molecular motions. nih.gov For this compound, characteristic vibrational modes are expected for the carbonyl groups (both ketone and ester), the aromatic ring, and the aliphatic chains.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone | 1685 |

| C=O Stretch | Ester | 1735 |

| C-O Stretch | Ester | 1250 |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Aliphatic | 2870 - 2960 |

| C=C Stretch | Aromatic Ring | 1600, 1495 |

Simulated Electronic Spectra (UV/Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV/Vis). materialsciencejournal.orgmaterialsciencejournal.org This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the absorption maxima (λmax), which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV/Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups. The simulated spectrum can help in understanding the photophysical properties of the molecule. nih.gov

Table 4: Hypothetical Simulated UV/Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 275 | 0.35 | π → π* (Phenyl Ring) |

| 310 | 0.02 | n → π* (Ketone C=O) |

| 210 | 0.48 | π → π* (Ester C=O) |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) for ¹H and ¹³C nuclei. liverpool.ac.ukresearchgate.netmdpi.com

The theoretical calculation of chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. These calculated values, when referenced against a standard (like tetramethylsilane), can be directly compared with experimental NMR data. This comparison aids in the assignment of NMR signals and confirms the proposed molecular structure.

Table 5: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| Ketone C=O | 198.5 | Aromatic Protons | 7.2 - 7.9 |

| Ester C=O | 173.0 | Methylene (B1212753) (-CH₂-COOEt) | 2.4 |

| Aromatic C (ipso, C-CO) | 135.0 | Methylene (-CH₂-CH₂COOEt) | 1.9 |

| Aromatic C (ipso, C-Butyl) | 145.0 | Methylene (-CH₂-Ph) | 2.9 |

| Aromatic CH | 128.0 - 130.0 | Ethyl (-O-CH₂-CH₃) | 4.1 |

| Aliphatic CH₂ | 25.0 - 35.0 | Ethyl (-O-CH₂-CH₃) | 1.2 |

| Butyl CH₃ | 14.0 | Butyl (-CH₃) | 0.9 |

| Ethyl CH₃ | 14.2 | Butyl (-CH₂) | 1.3 - 2.6 |

Analysis of Molecular Orbitals and Charge Distribution (e.g., Mulliken and Löwdin Population Analysis)

No published data from Mulliken or Löwdin population analyses for this compound are available. Such analyses would theoretically provide insights into the net atomic charges and the electron population of different atomic orbitals, offering a picture of the charge distribution across the molecule. This information is crucial for understanding the molecule's reactivity and electrostatic potential.

Investigation of Intramolecular Interactions and Charge Transfer Phenomena

There are no specific studies on the intramolecular interactions and charge transfer phenomena for this compound. Research in this area would typically involve quantum chemical calculations to identify and quantify non-covalent interactions within the molecule and to analyze the electronic transitions between molecular orbitals, which are indicative of charge transfer processes.

Molecular Docking and Dynamics Simulations (if applicable to interactions with non-biological chemical entities)

No molecular docking or dynamics simulation studies of this compound with non-biological chemical entities have been reported in the scientific literature. Such simulations would be valuable for predicting the binding affinity and interaction modes of the compound with various materials or chemical sensors, for example.

Catalytic Applications and Contributions to Advanced Materials Science

Role of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The chemical structure of this compound makes it a versatile intermediate in organic synthesis. The presence of both a ketone and an ester group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The ketone functionality can undergo a wide range of reactions, including:

Nucleophilic addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (B1222165).

Wittig reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond.

Condensation reactions: The α-protons to the ketone are acidic and can be removed to form an enolate, which can then participate in aldol (B89426) or Claisen condensations to form larger molecules.

The ester group can be involved in:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(4-n-butylphenyl)-5-oxovaleric acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can produce a different ester.

Amidation: Reaction with amines can form the corresponding amide.

The combination of these reactive sites allows for the synthesis of a diverse array of complex molecules, including heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, the γ-keto ester moiety can be a precursor for the synthesis of pyridazinones, furans, and other heterocyclic systems through cyclization reactions with hydrazines or other bifunctional reagents.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, MeOH | Ethyl 5-(4-n-butylphenyl)-5-hydroxyvalerate |

| Ketone | Grignard Reaction | CH₃MgBr, THF | Ethyl 5-(4-n-butylphenyl)-5-hydroxy-5-methylvalerate |

| Ester | Hydrolysis | NaOH, H₂O/EtOH | 5-(4-n-Butylphenyl)-5-oxovaleric acid |

| Ester | Amidation | NH₃, EtOH | 5-(4-n-Butylphenyl)-5-oxovaleramide |

| Both | Cyclization | N₂H₄, EtOH | 6-(4-n-Butylphenyl)-4,5-dihydropyridazin-3(2H)-one |

Evaluation as a Ligand or Component in Catalytic Systems

While there is no specific literature detailing the use of this compound as a ligand, its structure contains potential donor atoms (the oxygen atoms of the ketone and ester groups) that could coordinate to metal centers. The formation of stable chelate complexes is a possibility, particularly if the ester is hydrolyzed to the carboxylic acid, creating a bidentate keto-carboxylate ligand.

Such ligands can be crucial in homogeneous catalysis, influencing the reactivity and selectivity of metal catalysts. For example, palladium(II) complexes with bidentate ligands are known to be effective catalysts for ethylene (B1197577) polymerization. acs.org The electronic and steric properties of the ligand, influenced by the 4-n-butylphenyl group, could be tuned to optimize catalytic activity. The n-butyl group, being electron-donating, would increase the electron density on the metal center, which can affect the catalytic cycle.

Utilization in the Development of Specialty Chemical Building Blocks

This compound itself can be considered a specialty chemical building block. Its utility lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure.

Derivatives of this compound could serve as precursors to a variety of specialty chemicals. For instance, the corresponding carboxylic acid, 5-(4-n-butylphenyl)-5-oxovaleric acid, can be synthesized from the ester. researchgate.net This keto-acid could then be used in the production of polymers, resins, or other materials where the combination of a carboxylic acid and a ketone is desired for specific properties. The aromatic ring can also be functionalized, for example, through electrophilic aromatic substitution, to introduce other groups that can further modify the properties of the resulting specialty chemical.

Integration into Novel Materials Architectures

The structure of this compound lends itself to integration into various materials, including polymers and electron-transporting materials.

As a monomer or functionalizing agent for polymers: The ester functionality can be used in polymerization reactions. For example, it could be converted to a diol via reduction of both the ketone and the ester, and this diol could then be used as a monomer in the synthesis of polyesters. Alternatively, the ester could be hydrolyzed to the carboxylic acid, which could then be used to create polyamides or polyesters. Poly(keto-esters) are a known class of polymers that can be produced through the condensation polymerization of keto-dicarboxylic acids with diols. google.com The presence of the bulky and hydrophobic 4-n-butylphenyl group could impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal properties.

In electron-transporting materials: Aryl ketones are known to have applications in materials science, including as components of hole-transporting materials in perovskite solar cells. rsc.org The conjugated system of the benzoyl group in this compound could potentially be exploited in the design of organic electronic materials. While the aliphatic chain separates the aromatic ketone from the ester, modifications of the molecule could lead to more extended conjugated systems suitable for electron transport applications. The incorporation of aryl ketone moieties into covalent organic frameworks has been shown to promote photoinduced electron transfer. nih.gov

Table 2: Potential Material Science Applications based on Molecular Structure

| Structural Feature | Potential Application Area | Rationale |

|---|---|---|

| Ester functionality | Polyester synthesis | Can be converted to a diol or dicarboxylic acid monomer. |

| 4-n-Butylphenyl group | Polymer modification | Imparts solubility and modifies thermal properties. |

| Aryl ketone moiety | Organic electronics | Potential for use in electron-transporting materials. |

Applications in Bio-orthogonal Chemical Transformations

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Ketones and aldehydes are among the functional groups used in bio-orthogonal ligations because they are generally absent from biological systems in their reactive forms and can react selectively with specific probes. nih.govacs.org

This compound, containing a ketone group, could potentially be used as a component in the design of chemical probes for bio-orthogonal applications, excluding direct biological uses. For example, the ketone could react with a hydroxylamine- or hydrazine-functionalized probe molecule to form a stable oxime or hydrazone linkage. This type of reaction is a cornerstone of bio-orthogonal chemistry. acs.org

The 4-n-butylphenyl group could be used to modulate the probe's properties, such as its solubility or its ability to interact with specific non-biological environments that are being studied within a biological context. For instance, a chemical probe designed to study abiotic surfaces within a bioreactor could incorporate this compound. The ketone would serve as the reactive handle for attaching a reporter molecule (e.g., a fluorophore), while the n-butylphenyl group could influence the probe's adhesion to or interaction with the surface of interest.

Q & A

Q. How can the compound’s theoretical framework (e.g., electronic effects) guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.